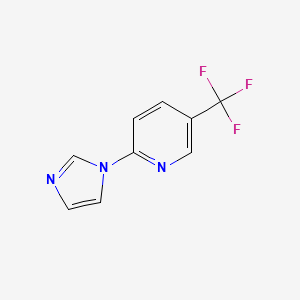

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

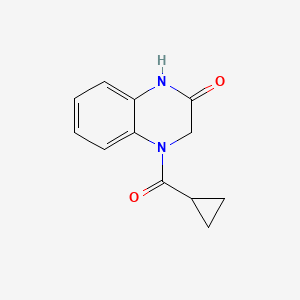

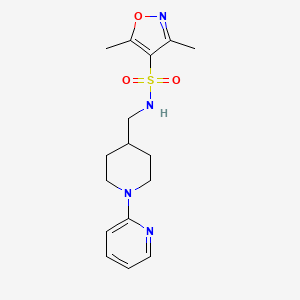

“2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine” is a compound with the molecular formula C9H6F3N3. It has an average mass of 213.159 Da and a monoisotopic mass of 213.051376 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to an imidazole ring via a single bond. The pyridine ring carries a trifluoromethyl group .Aplicaciones Científicas De Investigación

Chemical and Therapeutic Properties Imidazo[1,2-a]pyridine, a component of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine, is recognized for its versatility in medicinal chemistry due to its broad range of applications. It's used in the development of therapeutic agents targeting a variety of conditions, including cancer, microbial infections, and neurological disorders. Its structural modifications have led to the development of novel heterocyclic compounds, forming drug-like chemical libraries for biological screening (Deep et al., 2016).

Catalysis and Synthesis The compound also plays a role in the catalysis of chemical reactions. For instance, it has been identified as an effective catalytic system for the hydroxylation of aryl bromides. This discovery opens avenues for its use in the synthesis of various organic compounds, demonstrating its importance beyond the pharmaceutical domain (Jia et al., 2011).

Antimicrobial and Anticancer Applications The scaffold's derivatives have shown promise in antimicrobial and anticancer applications. Research into novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives has revealed significant antimicrobial and anticancer activity, highlighting the scaffold's potential in addressing critical healthcare challenges (Banda et al., 2016).

Synthetic Methodologies In addition to its therapeutic applications, the compound has been involved in the development of new synthetic methodologies. A reaction between 2-chloropyridines and 2H-azirines resulting in the formation of imidazo[1,2-a]pyridines showcases the compound's involvement in synthesizing structurally diverse and potentially bioactive molecules (Vuillermet et al., 2020).

Propiedades

IUPAC Name |

2-imidazol-1-yl-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-1-2-8(14-5-7)15-4-3-13-6-15/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHWGLUHEGUQRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2656499.png)

![1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2656500.png)

![2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2656502.png)

![methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/no-structure.png)

![(2S)-2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2656514.png)

![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2656519.png)